![molecular formula C11H12ClN3O2 B1529063 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1803567-11-4](/img/structure/B1529063.png)

1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride

説明

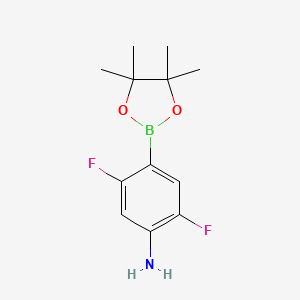

The compound “3-Aminomethylphenylboronic acid hydrochloride” has a similar structure and might be related to the compound you’re asking about . It’s a type of arylboronic acid .

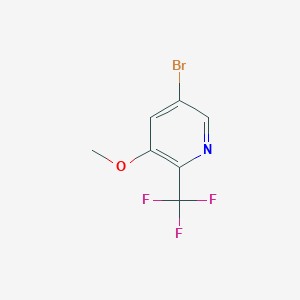

Molecular Structure Analysis

The molecular formula for “3-Aminomethylphenylboronic acid hydrochloride” is C7H11BClNO2, and its molecular weight is 187.43 .

Physical And Chemical Properties Analysis

The “3-Aminomethylphenylboronic acid hydrochloride” is a solid compound, slightly soluble in water, and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

科学的研究の応用

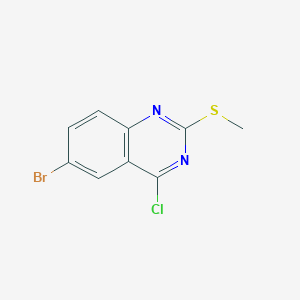

Synthesis of Heterocyclic Compounds

The pyrazole core of 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride is instrumental in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound can undergo various chemical reactions to form complex structures that are often found in drugs with antibacterial, anti-inflammatory, and anticancer properties .

Carbonic Anhydrase Inhibition

Pyrazole derivatives, including our compound of interest, have been studied for their potential as carbonic anhydrase inhibitors. This application is particularly relevant in the treatment of conditions like glaucoma, epilepsy, and altitude sickness. The sulfonamide moiety present in some pyrazole-carboxamides is known for this inhibitory activity, which can be a stepping stone for developing new therapeutic agents .

Antimicrobial and Antioxidant Activities

The pyrazole ring is known to exhibit antimicrobial and antioxidant activities. Derivatives of pyrazole have been synthesized and evaluated for these properties, providing a pathway for the development of new antimicrobial and antioxidant agents. This is crucial in the fight against drug-resistant strains of bacteria and oxidative stress-related diseases .

Agrochemical Applications

Pyrazole derivatives are also prominent in agrochemistry, particularly in crop protection. They serve as the basis for developing herbicides and pesticides. The structural flexibility of pyrazole allows for the synthesis of compounds tailored to target specific pests or weeds, thereby enhancing crop yield and quality .

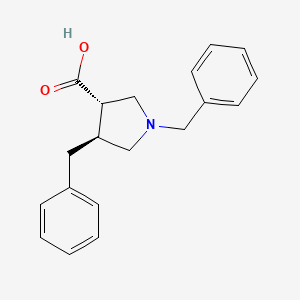

Coordination Chemistry and Organometallic Chemistry

In coordination chemistry, pyrazole-based ligands can bind to various metals, forming complexes with unique properties. These complexes have applications ranging from catalysis to materials science. Similarly, in organometallic chemistry, pyrazole compounds can act as ligands to transition metals, leading to catalysts that are used in industrial chemical processes .

Drug Discovery and Medicinal Chemistry

The pyrazole moiety is a common feature in many pharmaceuticals due to its bioactive properties. It is involved in the discovery and design of new drugs, with a focus on enhancing efficacy and reducing side effects. The compound’s ability to interact with different biological targets makes it a valuable scaffold in medicinal chemistry .

Protein and Enzyme Investigations

The boronic acid derivative of the compound, such as 3-(Aminomethyl)phenylboronic acid hydrochloride , is used as a ligand in protein and enzyme studies. It helps in elucidating the structure and mechanisms of proteins and enzymes, which is fundamental in understanding biological processes and designing drugs .

Development of Diagnostic and Therapeutic Agents

The compound’s derivatives have been explored for their use in developing diagnostic and therapeutic agents. For instance, they can be functionalized to create targeted drug delivery systems or imaging agents that can aid in the diagnosis and treatment of various diseases .

特性

IUPAC Name |

1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16;/h1-6H,7,12H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFNUHFMQQGAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

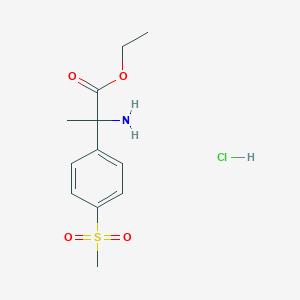

Molecular Formula |

C11H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

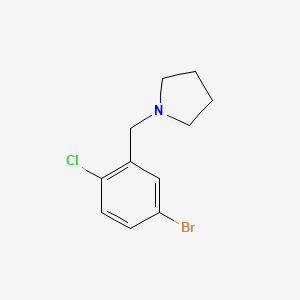

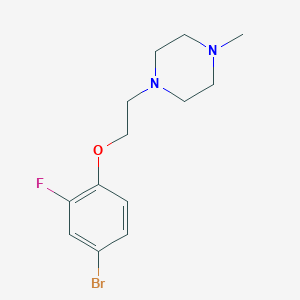

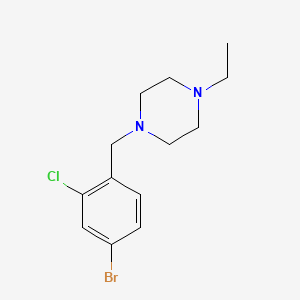

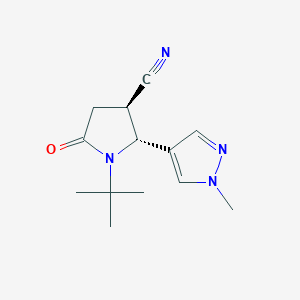

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。